molecular formula C10H8FNO B8338814 2-N-methyl-6-fluoro-1-isoquinolinone

2-N-methyl-6-fluoro-1-isoquinolinone

Cat. No. B8338814
M. Wt: 177.17 g/mol
InChI Key: CDBADYCGQJODIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-N-methyl-6-fluoro-1-isoquinolinone is a useful research compound. Its molecular formula is C10H8FNO and its molecular weight is 177.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-N-methyl-6-fluoro-1-isoquinolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-N-methyl-6-fluoro-1-isoquinolinone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-N-methyl-6-fluoro-1-isoquinolinone

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

6-fluoro-2-methylisoquinolin-1-one

InChI

InChI=1S/C10H8FNO/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13/h2-6H,1H3

InChI Key

CDBADYCGQJODIR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C1=O)C=CC(=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% in mineral oil) (211 mg, 5.27 mmol) was added to 6-fluoro-1,2-dihydroisoquinolin-1-one (716 mg, 4.39 mmol) in anhydrous DMF (6 mL) cooled in an ice bath. The mixture was stirred for about 30 min at room temperature and methyl iodide (0.328 mL, 5.27 mmol) was added dropwise. After 1 h, the reaction was judged to be about 60% complete and additional methyl iodide (0.2 mL, 3.2 mmol) was added. After about 1 h, ice and water and ethyl acetate were added to the mixture. After extractive work up with ethyl acetate, the title compound (836 mg) was obtained as a cream solid and carried on without purification.
Quantity
211 mg
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reactant
Reaction Step One
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716 mg
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reactant
Reaction Step One
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Quantity
6 mL
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solvent
Reaction Step One
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0.328 mL
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reactant
Reaction Step Two
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0.2 mL
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reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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Reaction Step Four
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